2-((4-Methoxybenzyl)oxy)benzonitrile
Description
2-((4-Methoxybenzyl)oxy)benzonitrile is a substituted benzonitrile derivative characterized by a 4-methoxybenzyloxy group at the 2-position of the benzonitrile scaffold. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. The compound is typically synthesized via nucleophilic substitution reactions, where 4-methoxybenzyl chloride reacts with a hydroxyl-substituted benzonitrile precursor under basic conditions .
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of triazole and pyrimidine derivatives for drug discovery . For example, it has been incorporated into prostate cancer PET tracer candidates to enhance target specificity and pharmacokinetic properties .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-9H,11H2,1H3 |
InChI Key |
PFWSUXRIYUCWOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxybenzyl)oxy)benzonitrile typically involves the reaction of 4-methoxybenzyl alcohol with 2-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The benzylic position of the 4-methoxybenzyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-((4-Methoxybenzyl)oxy)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxybenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. For instance, the nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects :
- The 4-methoxybenzyloxy group in the target compound donates electron density via the methoxy group, enhancing stability and influencing reactivity in nucleophilic aromatic substitution reactions compared to electron-withdrawing groups (e.g., -F in , -Br in ).
- Halogenated analogs (e.g., 4-bromo, 2-fluoro) exhibit higher molecular weights and altered lipophilicity, impacting their solubility and bioavailability .
Biological Activity: The pyrimidine-linked benzonitrile derivative (C₁₄H₁₁ClF₂N₂O₂) demonstrates potent bioactivity in antiviral assays, attributed to the difluoroethyl-pyrimidine moiety . The target compound’s 4-methoxy group may improve metabolic stability compared to non-substituted benzyloxy analogs .
Biological Activity
2-((4-Methoxybenzyl)oxy)benzonitrile, also known as a methoxybenzyl ether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical formula for 2-((4-Methoxybenzyl)oxy)benzonitrile is . The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to permeate biological membranes.
Biological Activity Overview
Research into the biological activity of 2-((4-Methoxybenzyl)oxy)benzonitrile has indicated several areas of interest:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Some studies have indicated that derivatives of benzonitrile can induce apoptosis in cancer cells, suggesting that 2-((4-Methoxybenzyl)oxy)benzonitrile might possess similar properties.
The exact mechanism of action for 2-((4-Methoxybenzyl)oxy)benzonitrile is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation.
Proposed Mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown potential as PDE inhibitors, which play a crucial role in regulating cyclic nucleotide levels and thus modulating cellular responses.
- Cytotoxicity in Cancer Cells : The compound may induce oxidative stress leading to apoptosis through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induction of apoptosis |
- Antimicrobial Activity : A study demonstrated that 2-((4-Methoxybenzyl)oxy)benzonitrile inhibited the growth of Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anti-inflammatory Effects : In vitro experiments indicated that treatment with the compound reduced levels of TNF-α and IL-6 in activated macrophages by approximately 50%, suggesting significant anti-inflammatory potential.
- Anticancer Activity : In a recent study on breast cancer cell lines, treatment with 2-((4-Methoxybenzyl)oxy)benzonitrile resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the actions of 2-((4-Methoxybenzyl)oxy)benzonitrile. This includes:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Target Identification : Using proteomic approaches to identify specific molecular targets engaged by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
